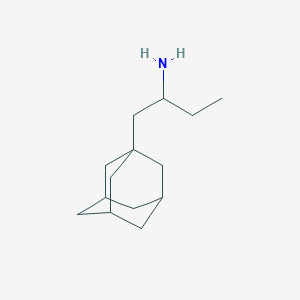
1-(adamantan-1-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(adamantan-1-yl)butan-2-amine is a compound that features an adamantane moiety, a tricyclic cage structure, attached to a butan-2-amine chain. Adamantane derivatives are known for their unique structural properties and high stability, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(adamantan-1-yl)butan-2-amine can be synthesized through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the amine group . Another method includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods: Industrial production of adamantane derivatives often involves catalytic hydrogenation and other large-scale chemical processes. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(adamantan-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to convert ketones or aldehydes to alcohols or amines.
Substitution: Halogenation and other substitution reactions can modify the adamantane moiety or the butan-2-amine chain.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce adamantane ketones or alcohols, while reduction can yield various amine derivatives .
Aplicaciones Científicas De Investigación
1-(adamantan-1-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials and nanotechnology applications.
Mecanismo De Acción
The mechanism by which 1-(adamantan-1-yl)butan-2-amine exerts its effects involves interactions with various molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the inhibition of viral replication or modulation of neurotransmitter systems .
Comparación Con Compuestos Similares
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 1-(adamantan-1-yl)butan-2-amine is unique due to its specific structural configuration, which combines the stability of the adamantane moiety with the functional versatility of the butan-2-amine chain. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H25N |
|---|---|
Peso molecular |
207.35 g/mol |
Nombre IUPAC |
1-(1-adamantyl)butan-2-amine |
InChI |
InChI=1S/C14H25N/c1-2-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,2-9,15H2,1H3 |
Clave InChI |
HUCUZLRORHFRHN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC12CC3CC(C1)CC(C3)C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















